molecular formula C9H9F3N2O3 B12500795 1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate

1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate

Cat. No.: B12500795
M. Wt: 250.17 g/mol
InChI Key: MSAOLWRHODYJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H9F3N2O3 and a molecular weight of 250.17 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.

Preparation Methods

The synthesis of 1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate typically involves the reaction of 1-(4-Aminopyridin-2-yl)ethanone with trifluoroacetic acid. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity.

Chemical Reactions Analysis

1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: Research involving this compound may focus on its potential therapeutic effects and its role in drug development.

    Industry: It can be used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9F3N2O3

Molecular Weight

250.17 g/mol

IUPAC Name

1-(4-aminopyridin-2-yl)ethanone;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H8N2O.C2HF3O2/c1-5(10)7-4-6(8)2-3-9-7;3-2(4,5)1(6)7/h2-4H,1H3,(H2,8,9);(H,6,7)

InChI Key

MSAOLWRHODYJNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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